3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide 3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8512574
InChI: InChI=1S/C24H19ClN2O4S2/c1-31-17-8-11-19-21(14-17)32-23(22(19)25)24(28)26-16-6-9-18(10-7-16)33(29,30)27-13-12-15-4-2-3-5-20(15)27/h2-11,14H,12-13H2,1H3,(H,26,28)
SMILES: COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)Cl
Molecular Formula: C24H19ClN2O4S2
Molecular Weight: 499.0 g/mol

3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC8512574

Molecular Formula: C24H19ClN2O4S2

Molecular Weight: 499.0 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C24H19ClN2O4S2
Molecular Weight 499.0 g/mol
IUPAC Name 3-chloro-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C24H19ClN2O4S2/c1-31-17-8-11-19-21(14-17)32-23(22(19)25)24(28)26-16-6-9-18(10-7-16)33(29,30)27-13-12-15-4-2-3-5-20(15)27/h2-11,14H,12-13H2,1H3,(H,26,28)
Standard InChI Key JZIOGEDEZUTTAR-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)Cl
Canonical SMILES COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)Cl

Introduction

Chemical Structure and Nomenclature

The systematic name 3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide delineates its molecular architecture:

  • Benzothiophene core: A fused bicyclic system comprising a benzene ring and a thiophene ring.

  • Substituents:

    • Chloro group at position 3.

    • Methoxy group at position 6.

    • Carboxamide group at position 2, bonded to a phenyl ring.

  • Sulfonamide linkage: The phenyl ring is further substituted with a sulfonyl group connected to a 2,3-dihydro-1H-indole moiety.

This arrangement confers both aromatic stability and polar functional groups, suggesting potential interactions with biological targets .

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis route for this compound is documented, established methods for analogous benzothiophene carboxamides involve:

  • Benzothiophene formation: Cyclization of thiophenol derivatives with α-haloketones or via Friedel-Crafts acylation .

  • Functionalization:

    • Chlorination at position 3 using chlorinating agents (e.g., Cl₂/FeCl₃).

    • Methoxylation at position 6 via nucleophilic aromatic substitution or O-methylation.

  • Carboxamide coupling: Reaction of benzothiophene-2-carbonyl chloride with 4-aminophenyl sulfonamide intermediates .

  • Sulfonylation: Attachment of the dihydroindole group using sulfonyl chlorides under basic conditions .

Comparative Analysis of Structural Analogues

Key analogues and their properties are summarized below:

Compound NameStructural FeaturesReported ActivitySource
CI-959 (Compound 13c)3-Alkoxy, 5,6-dimethoxy benzothiopheneHistamine release inhibition PubMed
Benzothiophene carboxamide 18bBenzothiophene-phosphorylated phenylpropylEnzyme modulation PubChem
CID55746Benzothiophene-sulfonamide-morpholineKinase inhibition ChemPert

These analogues highlight the role of substituents in modulating biological activity, with sulfonamide and phosphorylated groups enhancing target binding .

Physicochemical Properties

While experimental data for the target compound remain unpublished, extrapolation from similar benzothiophenes suggests:

  • Molecular weight: ~500–550 g/mol (estimated from analogues ).

  • Solubility: Low aqueous solubility due to aromatic and sulfonamide groups; soluble in DMSO or DMF .

  • Density: ~1.4 g/cm³ (consistent with benzothiophene derivatives ).

  • Refractive index: ~1.7 (aligned with conjugated systems ).

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Based on structural parallels:

  • Anti-inflammatory potential: Benzothiophene sulfonamides inhibit neutrophil respiratory burst and cytokine release .

  • Enzyme interactions: Sulfonamide groups may target carbonic anhydrases or kinases, as seen in CID55746 .

  • Receptor modulation: The dihydroindole moiety could interact with serotonin or dopamine receptors, given indole derivatives’ neuroactivity .

Comparative Activity Profiles

  • CI-959: Reduces histamine release by 80% at 10 µM in basophil assays .

  • Benzothiophene 18b: Exhibits IC₅₀ = 120 nM against Protein Kinase C .

These data suggest that the target compound’s chloro and methoxy groups may enhance membrane permeability, while the sulfonamide-indole group could improve receptor affinity.

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